(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a nitro group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a suitable imidazolidin-2-thione derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidin-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group suggests that it could interact with biological molecules in a specific manner.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure allows for modifications that could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5E)-5-[(2-hydroxy-5-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Uniqueness
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both hydroxy and nitro groups on the aromatic ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions.
Properties
Molecular Formula |
C10H7N3O4S |
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Molecular Weight |
265.25 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O4S/c14-8-2-1-6(13(16)17)3-5(8)4-7-9(15)12-10(18)11-7/h1-4,14H,(H2,11,12,15,18)/b7-4+ |
InChI Key |
QYOAAZHZUKLPFB-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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